Cas no 54289-71-3 (4-(p-Tolyl)oxazole)

4-(p-Tolyl)oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a para-tolyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits high thermal and chemical stability, suitable for diverse reaction conditions. Its aromatic oxazole core enhances π-conjugation, beneficial for applications in materials science, such as organic semiconductors or fluorescent probes. The para-tolyl substituent further improves solubility in organic solvents, facilitating purification and downstream modifications. With its well-defined reactivity profile, 4-(p-Tolyl)oxazole serves as a versatile building block for constructing complex molecular architectures in medicinal chemistry and functional materials research.
4-(p-Tolyl)oxazole structure
4-(p-Tolyl)oxazole structure
Product Name:4-(p-Tolyl)oxazole
CAS No:54289-71-3
MF:C10H9NO
MW:159.184562444687
CID:1033745
PubChem ID:21408301
Update Time:2025-07-02

4-(p-Tolyl)oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-(p-Tolyl)oxazole
    • 4-(4-Methylphenyl)-1,3-oxazole
    • 4-P-TOLYLOXAZOLE
    • 4-(4-Methylphenyl)oxazol
    • 4-(p-methylphenyl)-oxazole
    • 4-p-tolyl-oxazole
    • AK132219
    • KB-40361
    • RL04022
    • SureCN9288053
    • J-515976
    • DTXSID70613282
    • 54289-71-3
    • SCHEMBL9288053
    • F88030
    • AKOS002676310
    • Inchi: 1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3
    • InChI Key: LMTWBXDSJZXCSJ-UHFFFAOYSA-N
    • SMILES: O1C=NC(=C1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 159.068413911g/mol
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

4-(p-Tolyl)oxazole Pricemore >>

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